molecular formula C13H8N2O6 B15063584 (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone

(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone

Cat. No.: B15063584
M. Wt: 288.21 g/mol
InChI Key: XPJYGIIROCVTJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of phenolic compounds followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids like sulfuric acid or nitric acid as nitrating agents and aluminum chloride as a catalyst for the acylation step .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The nitro and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxy-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to its specific arrangement of nitro and hydroxyl groups on the phenyl rings, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications .

Properties

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

(4-hydroxy-3-nitrophenyl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C13H8N2O6/c16-12-5-4-9(7-11(12)15(20)21)13(17)8-2-1-3-10(6-8)14(18)19/h1-7,16H

InChI Key

XPJYGIIROCVTJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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